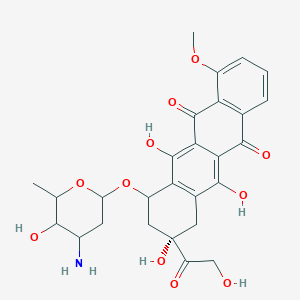

4\'-Epidoxorubicin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

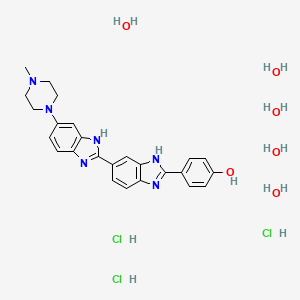

Epirubicin is an anthracycline drug primarily used in chemotherapy. It is known for its effectiveness in treating various types of cancer, including breast cancer, ovarian cancer, gastric cancer, lung cancer, and lymphomas . Epirubicin works by intercalating DNA strands, which inhibits DNA and RNA synthesis, ultimately leading to cell death .

Vorbereitungsmethoden

Epirubicin is synthesized through a series of chemical reactions. The synthetic route involves the modification of doxorubicin, another anthracycline antibiotic. The key step in the synthesis is the epimerization of the hydroxyl group at the 4’ position of the sugar moiety, which differentiates epirubicin from doxorubicin . Industrial production methods involve large-scale chemical synthesis, followed by purification processes to ensure the compound’s purity and efficacy .

Analyse Chemischer Reaktionen

Epirubicin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. It is highly unstable under alkaline hydrolysis even at room temperature and unstable to acid hydrolysis at elevated temperatures . The compound also undergoes oxidative degradation, forming several oxidative products such as 2-hydroxy-8-desacetylepirubicin-8-hydroperoxide and 4-hydroxy-8-desacetylepirubicin-8-hydroperoxide . Common reagents used in these reactions include ammonium formate, acetonitrile, and methanol .

Wissenschaftliche Forschungsanwendungen

Epirubicin has a wide range of scientific research applications. In medicine, it is used as a chemotherapy agent to treat various cancers . It is also being studied for its potential use in treating sepsis and septic shock, as it promotes tissue damage control and lessens the severity of sepsis . In addition, epirubicin is used in intravesical chemotherapy for non-muscle invasive bladder cancer . Its ability to intercalate DNA makes it a valuable tool in molecular biology research, particularly in studies involving DNA damage and repair mechanisms .

Wirkmechanismus

Epirubicin exerts its effects by intercalating between DNA base pairs, which inhibits the synthesis and function of DNA and RNA . This intercalation results in the formation of a complex that inhibits topoisomerase II activity, preventing the religation portion of the ligation-religation reaction catalyzed by topoisomerase II . This leads to DNA cleavage and ultimately cell death . Epirubicin also generates free radicals that cause additional damage to DNA and cell membranes .

Vergleich Mit ähnlichen Verbindungen

Epirubicin is similar to other anthracyclines such as doxorubicin, daunorubicin, and idarubicin . epirubicin has a different spatial orientation of the hydroxyl group at the 4’ carbon of the sugar, which accounts for its faster elimination and reduced toxicity compared to doxorubicin . This unique feature makes epirubicin a preferred choice in some chemotherapy regimens due to its lower side-effect profile . Other similar compounds include mitoxantrone and valrubicin, which also belong to the anthracycline family and share similar mechanisms of action .

Eigenschaften

Molekularformel |

C27H29NO11 |

|---|---|

Molekulargewicht |

543.5 g/mol |

IUPAC-Name |

(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10?,13?,15?,17?,22?,27-/m0/s1 |

InChI-Schlüssel |

AOJJSUZBOXZQNB-UFIVDHBISA-N |

Isomerische SMILES |

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14783058.png)

![(23R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione](/img/structure/B14783065.png)

![3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B14783073.png)

![tert-butyl 7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate](/img/structure/B14783102.png)

![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B14783128.png)

![(6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14783139.png)

![N-(2-((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)-3-(trifluoromethyl)phenyl)-2-(diphenylphosphino)benzamide](/img/structure/B14783160.png)